molecular formula C8H2BrCl2NO2 B13633926 5-Bromo-4,7-dichloroindoline-2,3-dione

5-Bromo-4,7-dichloroindoline-2,3-dione

Cat. No.: B13633926
M. Wt: 294.91 g/mol
InChI Key: YGBXSPXDZZXTJH-UHFFFAOYSA-N
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Description

5-Bromo-4,7-dichloroindoline-2,3-dione is a halogenated derivative of indoline-2,3-dione, a scaffold known for its diverse pharmacological and chemical applications. The compound features bromine at position 5 and chlorine atoms at positions 4 and 7 on the indoline ring (Figure 1).

Properties

Molecular Formula

C8H2BrCl2NO2

Molecular Weight

294.91 g/mol

IUPAC Name

5-bromo-4,7-dichloro-1H-indole-2,3-dione

InChI

InChI=1S/C8H2BrCl2NO2/c9-2-1-3(10)6-4(5(2)11)7(13)8(14)12-6/h1H,(H,12,13,14)

InChI Key

YGBXSPXDZZXTJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)Cl)C(=O)C(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,7-dichloroindoline-2,3-dione typically involves the bromination and chlorination of indoline-2,3-dione. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-4,7-dichloroindoline-2,3-dione may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,7-dichloroindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4,7-dichloroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-4,7-dichloroindoline-2,3-dione can be contextualized against related indoline-2,3-dione derivatives, as summarized below:

Table 1: Comparative Analysis of Indoline-2,3-Dione Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties/Activities References
5-Bromo-4,7-dichloroindoline-2,3-dione Br (C5), Cl (C4, C7) C₈H₃BrCl₂NO₂ Not specified High lipophilicity; potential s2 receptor affinity (inferred)
5,6-Dichloroindoline-2,3-dione Cl (C5, C6) C₈H₅Cl₂NO₂ 6341-92-0 Moderate s1/s2 receptor selectivity
7-Bromo-5-fluoroindoline-2,3-dione Br (C7), F (C5) C₈H₃BrFNO₂ 893620-44-5 Low s1 affinity, high s2 selectivity
5-Bromo-1-methylindoline-2,3-dione Br (C5), CH₃ (N1) C₉H₆BrNO₂ 17826-05-0 Altered steric profile; reduced activity

Structural and Functional Insights

Substituent Effects on Receptor Affinity :

  • The presence of bromine and chlorine in 5-bromo-4,7-dichloroindoline-2,3-dione likely enhances its affinity for σ2 (s2) receptors, as observed in structurally related indoline-2,3-diones . For example, 7-bromo-5-fluoroindoline-2,3-dione exhibits a σ2 receptor affinity (Ki = 42 nM) and selectivity (Kiσ1/Kiσ2 > 72), attributed to the electron-withdrawing effects of halogens .
  • In contrast, 5,6-dichloroindoline-2,3-dione shows moderate σ1 receptor affinity (Kiσ1 = 5–30 nM) but lower selectivity, highlighting the critical role of halogen positioning .

Lipophilicity and Bioavailability: The bromine and chlorine substituents in 5-bromo-4,7-dichloroindoline-2,3-dione are expected to increase its ClogP value compared to non-halogenated analogs, improving membrane permeability. Similar trends are documented for piperazine-2,3-dione derivatives, where halogenation elevates ClogP by 1.5–2.0 units .

Synthetic Challenges and Reactivity :

  • Halogenation at positions 4 and 7 may introduce steric hindrance, complicating further functionalization. This contrasts with 5-bromo-1-methylindoline-2,3-dione, where methylation at N1 simplifies derivatization but reduces receptor engagement .

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